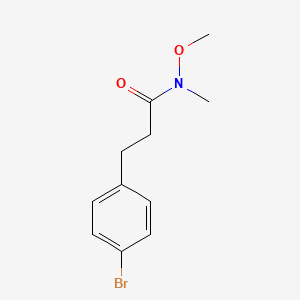
3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide
Descripción general
Descripción
The compound “3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide” is likely to be an organic compound containing a bromophenyl group, a methoxy group, and a methylpropanamide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution or acylation. For instance, the synthesis of 3-(4-Bromophenyl)propionic acid involves reactions with 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-Bromobenzaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds like (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one has been determined using techniques like X-ray diffraction . The compound was found to crystallize in the monoclinic system of P21/c space group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, 3-(4-Bromophenyl)propionaldehyde, a related compound, has a density of 1.399 g/cm3, a boiling point of 267.8ºC, and a molecular weight of 213.07100 .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been studied for its crystal structure, as seen in metobromuron, a phenylurea herbicide. This research revealed details about the dihedral angle between the urea group and the bromophenyl ring, and how hydrogen bonds and weak C-H⋯π interactions contribute to the formation of chains along the a-axis direction in the crystal. Such insights are crucial in understanding the physical properties and potential applications of the compound (Kang et al., 2015).
Asymmetric Synthesis
The compound has been used in the asymmetric syntheses of Hancock alkaloids, which have various potential applications. This process involves the conjugate addition of enantiopure lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide, highlighting the compound's utility in complex organic syntheses (Davies et al., 2018).
Photocyclization Studies
Another study focused on the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives using electrogenerated nickel(I) tetramethylcyclam. This application demonstrates the compound's role in specialized chemical reactions and synthesis pathways, which can be vital in pharmaceutical and material science research (Esteves et al., 2007).
Anticonvulsant Properties
Research into the structure of related bromophenyl compounds has indicated potential anticonvulsant properties. Understanding the molecule's preferred conformation and how it relates to biological activity can lead to the development of new anticonvulsant agents (Edafiogho et al., 2003).
Synthetic Applications in Molecular Design
The compound has been used in the synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. This research offers insights into molecular stability, charge transfer phenomena, and reactivity, which are critical in drug design and development (Khalid et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide could potentially influence a range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 306155 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent activity against hiv-1 , suggesting that this compound may also have significant biological effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-methoxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-13(15-2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSYMOACHSDARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

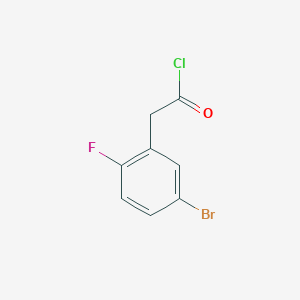
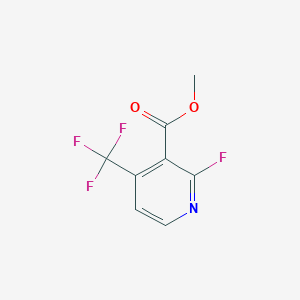
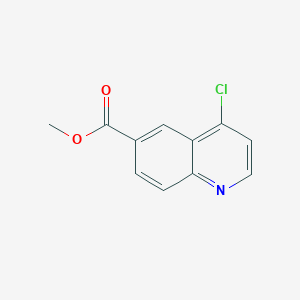
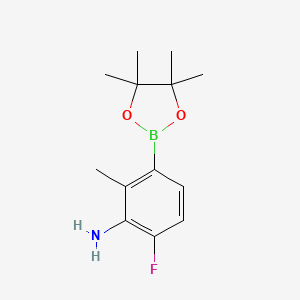

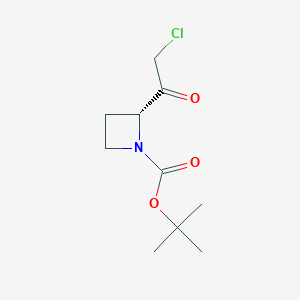
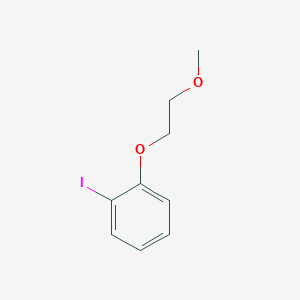
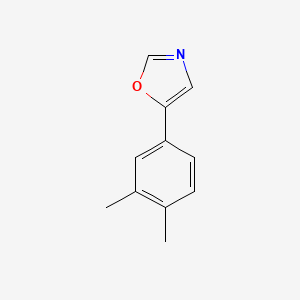
![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)
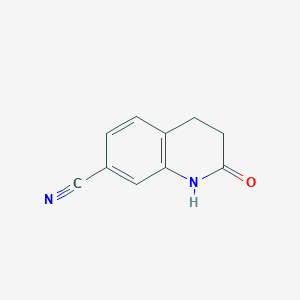


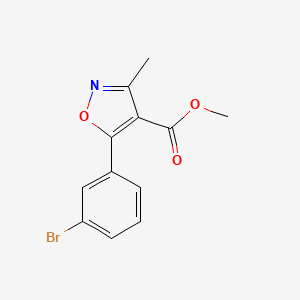
![tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1397102.png)
